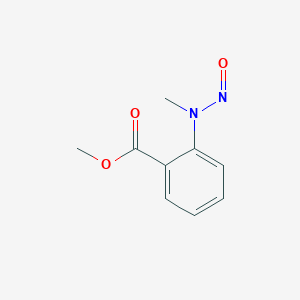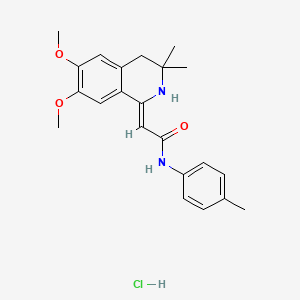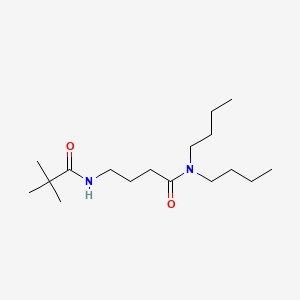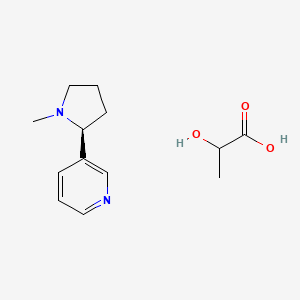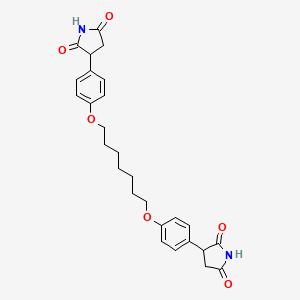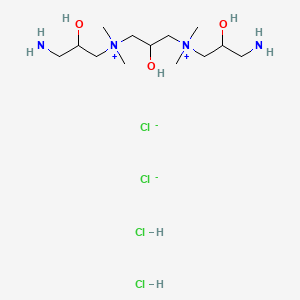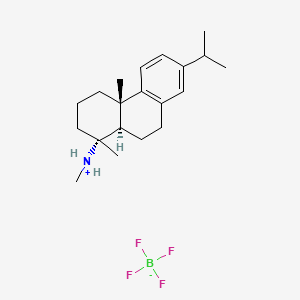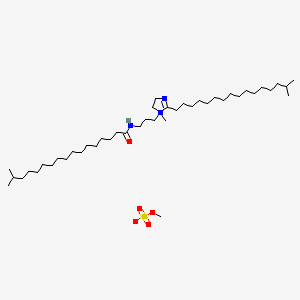![molecular formula C23H28Br2N2O B15186172 N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine CAS No. 786640-52-6](/img/structure/B15186172.png)
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is a complex organic compound known for its unique chemical structure It belongs to the piperidine class of compounds, characterized by a piperidine ring, brominated aromatic groups, and a dihydro-isochromene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine involves several steps. One common method begins with the synthesis of the dihydro-isochromene intermediate, which is then brominated. The piperidine derivative is separately synthesized and brominated. These two intermediates are then coupled using a reductive amination reaction. Typical reaction conditions involve the use of solvents like dichloromethane or tetrahydrofuran, with catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the final hydrogenation step.
Industrial Production Methods
Industrial production may involve similar synthetic routes but scaled up to accommodate larger volumes. This usually requires optimized reaction conditions to ensure yield and purity, using industrial-grade reagents and more robust catalytic systems to facilitate the large-scale reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized at the isochromen ring or the piperidine nitrogen.
Reduction: : The bromine atoms can be reduced to hydrogen atoms, or the piperidine ring can be further hydrogenated.
Substitution: : Bromine atoms can participate in nucleophilic substitution reactions, where bromine is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Palladium on carbon (Pd/C) with hydrogen gas is typical.
Substitution: : Sodium iodide (NaI) in acetone is a common reagent.
Major Products
Oxidation: : Products may include oxo-derivatives of the isochromene ring.
Reduction: : Dehalogenated derivatives.
Substitution: : Iodinated or other nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is utilized in various fields:
Chemistry: : As a precursor for synthesizing more complex molecules.
Biology: : Studied for its interaction with biological macromolecules.
Medicine: : Potential therapeutic applications, particularly in neuropharmacology.
Industry: : Used in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with molecular targets such as G-protein coupled receptors (GPCRs) and ion channels. It binds to these targets, modulating their activity and leading to downstream biological effects. The specific pathways involved depend on the biological context in which the compound is studied.
Comparación Con Compuestos Similares
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine is unique due to its dual bromination and the combination of piperidine and isochromene moieties. Similar compounds include:
N-[2-[(1S)-6-chloro-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-chlorophenyl)-N-methylpiperidin-4-amine
N-[2-[(1S)-6-fluoro-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-fluorophenyl)-N-methylpiperidin-4-amine
These compounds share structural similarities but differ in their halogenation, which impacts their chemical reactivity and biological activity.
There you go! Quite a tale for such a complex molecule. Fascinating stuff!
Propiedades
Número CAS |
786640-52-6 |
|---|---|
Fórmula molecular |
C23H28Br2N2O |
Peso molecular |
508.3 g/mol |
Nombre IUPAC |
N-[2-[(1S)-6-bromo-3,4-dihydro-1H-isochromen-1-yl]ethyl]-1-(4-bromophenyl)-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C23H28Br2N2O/c1-26(12-10-23-22-7-4-19(25)16-17(22)11-15-28-23)20-8-13-27(14-9-20)21-5-2-18(24)3-6-21/h2-7,16,20,23H,8-15H2,1H3/t23-/m0/s1 |
Clave InChI |
QIUSQLJZDPOMEH-QHCPKHFHSA-N |
SMILES isomérico |
CN(CC[C@H]1C2=C(CCO1)C=C(C=C2)Br)C3CCN(CC3)C4=CC=C(C=C4)Br |
SMILES canónico |
CN(CCC1C2=C(CCO1)C=C(C=C2)Br)C3CCN(CC3)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



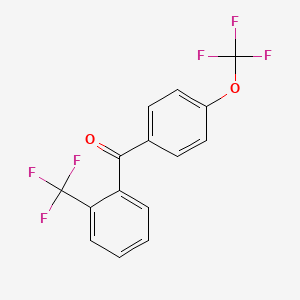
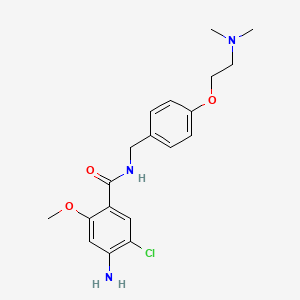
![6-Ethyl-2,10,10-trimethyl-1-oxaspiro[4.5]deca-3,6-diene](/img/structure/B15186130.png)
